molecular formula C16H10F12N4O2 B11658064 N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine

N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine

Cat. No.: B11658064
M. Wt: 518.26 g/mol
InChI Key: MXROSMKMHWBTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with benzyl and hexafluoropropyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of benzyl and hexafluoropropyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride, hexafluoropropanol, and triazine derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or hexafluoropropyl groups can be replaced with other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, often requiring specific solvents, temperatures, and catalysts .

Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-benzyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine stands out due to its unique combination of benzyl and hexafluoropropyl groups attached to the triazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H10F12N4O2

Molecular Weight

518.26 g/mol

IUPAC Name

N-benzyl-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H10F12N4O2/c17-13(18,19)8(14(20,21)22)33-11-30-10(29-6-7-4-2-1-3-5-7)31-12(32-11)34-9(15(23,24)25)16(26,27)28/h1-5,8-9H,6H2,(H,29,30,31,32)

InChI Key

MXROSMKMHWBTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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